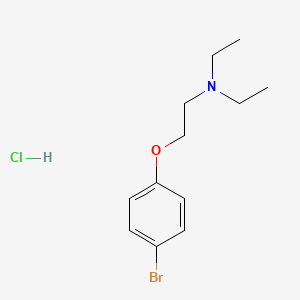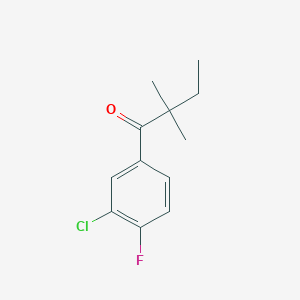
3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a heterocyclic organic compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 . It is also known by its IUPAC name, 1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively . The compound also has two methyl groups attached to the second carbon atom .Physical And Chemical Properties Analysis
3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone has a boiling point of 302.9ºC at 760 mmHg and a density of 1.125g/cm³ . Its flash point is 137ºC . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
Synthesis and Labelling Applications
Haloperidol and Trifluperidol Synthesis
The synthesis of neuroleptic drugs haloperidol and trifluperidol, which are closely related to 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone, involves steps that could be relevant for applications involving the compound . These drugs were labelled with carbon-14 at the carbonyl position for metabolic studies, showcasing the compound's potential use in creating radio-labelled derivatives for pharmacokinetic analysis. The process involves condensation reactions, ketalization, and further chemical manipulations to introduce the radioactive label (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Pharmaceutical Analysis
HPLC-Fluorescence Determination
The application of related compounds in pharmaceutical analysis, particularly using HPLC-fluorescence methods for the determination of chlorophenols in pharmaceutical formulations, indicates potential analytical uses for 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone. This approach involves pre-column derivatization with fluorogenic labelling reagents, suggesting that the compound could serve as a precursor or standard in analytical methods for detecting similar structures in complex matrices (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Material Science and Organic Synthesis
Synthesis of Organic Intermediates
Research into the synthesis of various organic intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, indicates a broader interest in chloro- and fluoro-substituted compounds for the development of herbicides and other agricultural chemicals. This area might offer insights into the use of 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone for synthesizing novel organic molecules with potential applications in agriculture or material science (Zhou Yu, 2002).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYWSQVKUFRDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642444 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone | |
CAS RN |
898765-72-5 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

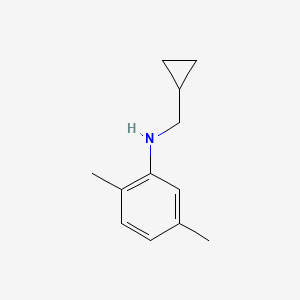


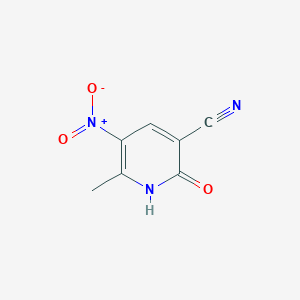
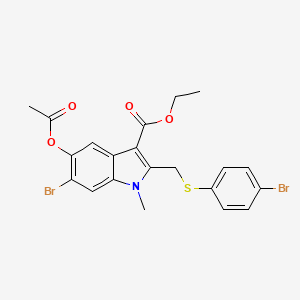
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
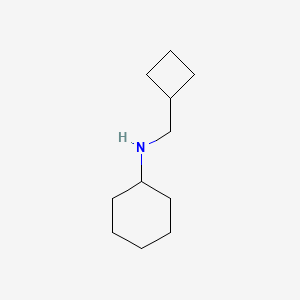

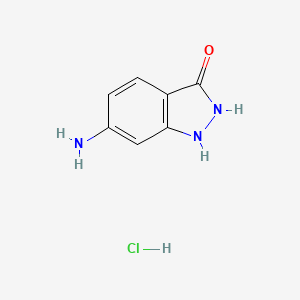
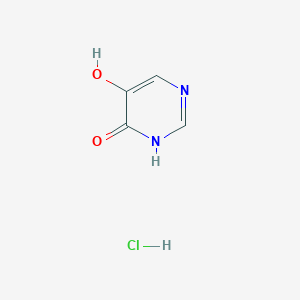
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
